3,7-Dichloroquinoline
Overview
Description
3,7-Dichloroquinoline is a chlorinated quinoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of chlorine atoms on the quinoline nucleus can significantly alter the chemical and biological properties of these molecules, making them valuable in medicinal chemistry.
Synthesis Analysis
The synthesis of chloroquinoline derivatives has been explored in several studies. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine, yielding compounds with potential antinociceptive, anti-inflammatory, and anticonvulsant activities . Another study describes the synthesis of a hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, starting from chloroacetyl chloride and involving several steps including cyclization and amination, to produce a compound with atypical antidepressant activity .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate was determined, revealing aromatic π–π stacking between the benzene and pyridine rings and weak intermolecular C–H⋯N hydrogen bonds . Similarly, the structural elucidation of novel chloroquinoline derivatives was performed using FT-IR, NMR, and Mass spectra, with single crystal X-ray diffraction studies confirming the presence of C-H⋯π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts .
Chemical Reactions Analysis
Chloroquinoline derivatives participate in various chemical reactions due to their reactive sites. The chloro groups can undergo substitution reactions, and the quinoline nucleus can be functionalized to produce a wide range of compounds with diverse biological activities. The studies reviewed do not provide detailed chemical reaction mechanisms but focus on the synthesis and biological evaluation of the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chloro substituents and other functional groups. These properties are crucial for the pharmacokinetic profile of the compounds, including their solubility, stability, and reactivity. For instance, the water solubility and in vivo activity of 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid as an AMPA/kainate antagonist with neuroprotective properties were evaluated, highlighting the importance of the acidic moiety at the 3-position of the quinolone skeleton . The antioxidant activity of chloroquinoline derivatives was also assessed, demonstrating their potential to reduce high glucose levels in the human body .
Scientific Research Applications
Antioxidant Properties
3,7-Dichloroquinoline has been studied for its antioxidant properties. Savegnago et al. (2013) synthesized a new class of compounds using 4,7-dichloroquinoline, which demonstrated potent antioxidant effects in vitro (Savegnago et al., 2013).
Antibacterial and Antioxidant Activities
Abdi et al. (2021) reported the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, showing significant antibacterial and antioxidant activities (Abdi et al., 2021).
Photolysis in Aqueous Systems
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 3,7-dichloroquinoline-8-carboxylic acid, in aqueous solutions, revealing insights into environmental degradation processes (Pinna & Pusino, 2012).
Cytotoxic Evaluation for Antitumor Drugs
Kouznetsov et al. (2016) synthesized new 7-chloro-4-phenoxyquinoline derivatives using 4,7-dichloroquinoline. These compounds displayed promising cytotoxic activity against various human cancer cell lines, suggesting potential as antitumor drugs (Kouznetsov et al., 2016).
Synthesis of Acetylcholinesterase Inhibitors
Duarte et al. (2017) developed a method for synthesizing 4-arylselanyl-7-chloroquinolines from 4,7-dichloroquinoline, which showed potential as acetylcholinesterase inhibitors and memory improvement agents, indicating possible applications in Alzheimer's disease treatment (Duarte et al., 2017).
Antimalarial and Anticancer Agents
Carmo et al. (2011) synthesized 4-aminoquinoline analogues and their platinum(II) complexes from 4,7-dichloroquinoline, showing antileishmanial and antitubercular activities, suggesting applications in treating infectious diseases (Carmo et al., 2011).
Safety And Hazards
When handling 3,7-Dichloroquinoline, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound should be kept in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3,7-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNJMNYSNPHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593376 | |
Record name | 3,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloroquinoline | |
CAS RN |
152210-25-8 | |
Record name | 3,7-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline, 3,7-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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